molecular formula C6H6ClN3O B12098657 4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

Cat. No.: B12098657
M. Wt: 171.58 g/mol
InChI Key: YEGNUOUHPTXCSE-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O. This compound is notable for its pyrimidine ring structure, which is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of amino, chloro, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Vilsmeier-Haack Reaction: One common method for synthesizing 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group on the pyrimidine ring.

    Halogenation and Amination: Another route involves the halogenation of 2-methylpyrimidine followed by amination. This method uses reagents such as chlorine gas for halogenation and ammonia or an amine for the subsequent amination step.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using the Vilsmeier-Haack method due to its efficiency and relatively mild reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-methanol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is widely recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. It plays a pivotal role in developing drugs targeting viral infections and cancer therapies. Research has shown that derivatives of pyrimidine compounds exhibit promising antiviral and anticancer properties, making them valuable in medicinal chemistry .

Case Study: Anticancer Activity
A study highlighted the synthesis of pyrimidine derivatives that demonstrated significant anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine core could enhance potency and selectivity against tumor cells .

Agrochemical Formulations

Development of Herbicides and Pesticides
4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. These compounds are essential for enhancing crop yields and protecting plants from pests .

Data Table: Agrochemical Applications

Application TypeDescription
HerbicidesEffective in controlling unwanted vegetation
PesticidesProtects crops from insect infestations

Biochemical Research

Studies on Enzyme Inhibition
Researchers employ this compound in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes aids in understanding biological processes and disease mechanisms .

Case Study: Enzyme Inhibition
Research involving enzyme inhibitors derived from pyrimidines has shown potential in modulating metabolic pathways related to diseases. This research is crucial for developing therapeutic strategies against various conditions .

Material Science

Novel Materials Development
The compound is being explored for its potential in creating novel materials, including polymers and coatings that exhibit enhanced chemical resistance and durability. This application is particularly relevant in industries requiring robust materials .

Diagnostic Reagents

Production of Medical Assays
this compound is also employed in producing diagnostic reagents for various assays. Its role improves the accuracy and reliability of medical tests, making it valuable in clinical settings .

Mechanism of Action

The biological activity of 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is primarily due to its ability to interact with nucleic acids and proteins. The amino and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can inhibit the replication of viruses or the growth of bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-2-methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    2-Amino-4,6-dichloropyrimidine: Contains two chloro groups, which can undergo multiple substitution reactions.

    4-Amino-2-methylpyrimidine-5-carbaldehyde: Lacks the chloro group, affecting its reactivity and biological activity.

Uniqueness

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-amino-6-chloro-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H6ClN3O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H2,8,9,10)

InChI Key

YEGNUOUHPTXCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N

Origin of Product

United States

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